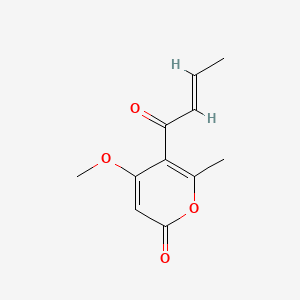
Pyrénocine A
Vue d'ensemble
Description
La Pyrénocine A est un métabolite fongique qui a été trouvé dans le champignon Pyrenochaeta terrestris. Elle est connue pour ses diverses activités biologiques, notamment son rôle de phytotoxine et ses propriétés antibiotiques
Applications De Recherche Scientifique
Pyrenocine A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of pyrone derivatives.
Biology: Pyrenocine A is studied for its effects on plant pathogenic fungi and its potential as a biocontrol agent.
Industry: Pyrenocine A is used in the agricultural industry as a phytotoxin to control plant diseases.
Mécanisme D'action
Target of Action
Pyrenocine A, a secondary metabolite isolated from marine microorganisms, primarily targets macrophages . Macrophages are a type of white blood cell that plays a crucial role in the immune response. They are the first line of defense against pathogens and are involved in the development of inflammation .
Mode of Action
Pyrenocine A interacts with its targets by suppressing the activation of macrophages induced by lipopolysaccharide (LPS), both pre-treatment and post-treatment . It achieves this by inhibiting nitrite production and the synthesis of inflammatory cytokines and PGE2 . Additionally, Pyrenocine A exhibits anti-inflammatory effects on the expression of receptors directly related to cell migration (Mac-1) and costimulatory molecules involved in lymphocyte activation (B7.1) .
Biochemical Pathways
The compound acts through the MyD88-dependent intracellular signaling pathway . This pathway is triggered when macrophages recognize pathogen-associated molecular patterns (PAMPs) through their pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). This recognition leads to a complex biochemical cascade that involves the recruitment of MyD88, activation of protein kinases such as IRAK, recruitment of the adaptor protein TRAF6, and subsequent activation of NF κ B and AP-1 in the nucleus . Pyrenocine A inhibits the expression of genes related to NF κ B-mediated signal transduction in macrophages stimulated by LPS .
Result of Action
Pyrenocine A exhibits potent anti-inflammatory activity. It suppresses the activation of macrophages, inhibits nitrite production, and reduces the synthesis of inflammatory cytokines and PGE2 . In cancer cells, Pyrenocine A has been found to arrest HeLa cells at the M phase with characteristic ring-shaped chromosomes . It also induces the formation of monopolar spindles in HeLa cells .
Analyse Biochimique
Biochemical Properties
Pyrenocine A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it inhibits the asexual spore germination of plant pathogenic fungi such as Fusarium oxysporum, Fusarium solani, Mucor hiemalis, and Rhizopus stolonifer . Additionally, Pyrenocine A exhibits antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . The nature of these interactions involves the inhibition of key enzymes and disruption of cellular processes essential for the growth and survival of these microorganisms.
Cellular Effects
Pyrenocine A has notable effects on various cell types and cellular processes. It has been shown to suppress the activation of macrophages by inhibiting nitrite production and the synthesis of inflammatory cytokines and prostaglandin E2 (PGE2) . This compound also affects the expression of receptors related to cell migration and costimulatory molecules involved in lymphocyte activation . In plant cells, Pyrenocine A influences lipid metabolism, particularly in onion roots and spinach chloroplasts, by modulating lipid synthesis .
Molecular Mechanism
The molecular mechanism of Pyrenocine A involves several pathways. It induces monopolar spindle formation and arrests cancer cells at the M phase, leading to the suppression of cell proliferation . This effect is achieved through a novel mechanism that does not directly inhibit the ATPase activity of the kinesin motor protein Eg5 . Additionally, Pyrenocine A inhibits the MyD88-dependent intracellular signaling pathway in macrophages, affecting the NF-κB-mediated signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrenocine A change over time. It has been observed that Pyrenocine A can degrade and lose its activity under certain conditions . It remains stable for extended periods when stored appropriately . Long-term exposure to Pyrenocine A can lead to persistent changes in cellular function, such as sustained inhibition of lipid synthesis in plant cells .
Dosage Effects in Animal Models
The effects of Pyrenocine A vary with different dosages in animal models. At lower doses, it exhibits beneficial anti-inflammatory and antibacterial properties . At higher doses, Pyrenocine A can be toxic and cause adverse effects . The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
Pyrenocine A is involved in several metabolic pathways. It is a methyl-substituted polyketide that arises from acetate via uncharacterized intermediates . Pyrenocine A is subsequently converted to other metabolites, such as Pyrenocine B . This compound also affects metabolic flux and metabolite levels in the cells it interacts with .
Transport and Distribution
Within cells and tissues, Pyrenocine A is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement and localization . The distribution of Pyrenocine A can influence its accumulation in certain cellular compartments, affecting its overall activity and function .
Subcellular Localization
Pyrenocine A exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows Pyrenocine A to interact with its target biomolecules effectively .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la Pyrénocine A implique plusieurs étapes, à partir de composés organiques de base. La voie de synthèse comprend généralement la formation du cycle pyrone, qui est un composant structurel clé de la this compound. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques tels que le méthanol, le dichlorométhane et l'éthanol .
Méthodes de production industrielle : La production industrielle de la this compound est généralement réalisée par fermentation du champignon Pyrenochaeta terrestris. Le champignon est cultivé sur un milieu approprié, tel que l'agar-agar de pomme de terre et de dextrose, et le métabolite est extrait à l'aide de solvants organiques comme l'acétate d'éthyle. L'extrait brut est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne de gel de silice .
Analyse Des Réactions Chimiques
Types de réactions : La Pyrénocine A subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la this compound.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes méthoxy et méthyle du cycle pyrone
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles en conditions acides ou basiques
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, qui peuvent avoir des activités biologiques et des propriétés différentes .
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier la synthèse et la réactivité des dérivés de la pyrone.
Biologie : La this compound est étudiée pour ses effets sur les champignons pathogènes des plantes et son potentiel en tant qu'agent de lutte biologique.
Industrie : La this compound est utilisée dans l'industrie agricole comme phytotoxine pour lutter contre les maladies des plantes.
5. Mécanisme d'action
La this compound exerce ses effets par plusieurs mécanismes :
Cytotoxicité : Elle induit la formation de fuseau monopolaire dans les cellules cancéreuses, ce qui conduit à l'arrêt du cycle cellulaire et à l'apoptose.
Activité antibiotique : La this compound inhibe la croissance de diverses bactéries et champignons en interférant avec leurs processus cellulaires.
Composés similaires :
Pyrénocine B : Un autre métabolite de avec des activités biologiques similaires.
Pyrénocine I : Un nouvel analogue de la Pyrénocine avec une activité antitrypanosomiale.
Citreoviridine : Un composé avec des caractéristiques structurales et des activités biologiques similaires.
Unicité : La this compound est unique en raison de son mécanisme spécifique d'induction de la formation de fuseau monopolaire dans les cellules cancéreuses, qui n'est pas observé dans d'autres composés similaires.
Comparaison Avec Des Composés Similaires
Pyrenocine B: Another metabolite from with similar biological activities.
Pyrenocine I: A novel pyrenocine analog with antitrypanosomal activity.
Citreoviridin: A compound with similar structural features and biological activities.
Uniqueness: Pyrenocine A is unique due to its specific mechanism of inducing monopolar spindle formation in cancer cells, which is not observed in other similar compounds.
Propriétés
IUPAC Name |
5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-4-5-8(12)11-7(2)15-10(13)6-9(11)14-3/h4-6H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYCRPVWBIEKIW-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1=C(OC(=O)C=C1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1=C(OC(=O)C=C1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017472 | |
| Record name | Pyrenocine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76868-97-8 | |
| Record name | Pyrenocine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076868978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrenocine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrenocine A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M9PWU4VLX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pyrenocine A and where is it found?
A1: Pyrenocine A is a secondary metabolite primarily produced by the fungus Pyrenochaeta terrestris, the causative agent of pink root disease in onions. [, ] It has also been isolated from various other fungal species, including marine-derived and endophytic fungi. [, , , , , , , , ]
Q2: What is the molecular formula and weight of Pyrenocine A?
A2: The molecular formula of Pyrenocine A is C12H14O5, and its molecular weight is 238.24 g/mol. [, ]
Q3: What is the structure of Pyrenocine A?
A3: Pyrenocine A possesses a γ-pyrone ring structure with two side chains. The structure has been confirmed through spectroscopic analysis, including NMR and mass spectrometry, and further validated by X-ray crystallography. [, ]
Q4: What are the known biological activities of Pyrenocine A?
A4: Pyrenocine A exhibits a range of biological activities, including:
- Phytotoxic activity: Inhibits plant growth and causes necrosis in various plant species. [, , , , ]
- Antibiotic activity: Demonstrates broad-spectrum antibiotic activity against fungi and bacteria. [, ]
- Anti-inflammatory activity: Suppresses the production of inflammatory mediators in macrophages, potentially through the MyD88-dependent pathway. [, ]
- Antiplasmodial activity: Exhibits activity against the malaria parasite Plasmodium falciparum in vitro. [, ]
- Cytotoxicity: Shows cytotoxic effects against various cancer cell lines. [, , , , ]
- Inhibition of antigen presentation: Suppresses the presentation of endogenous MHC class II-restricted antigens, potentially through interaction with EpsinR. []
Q5: How does Pyrenocine A exert its anti-inflammatory effects?
A5: Pyrenocine A has been shown to suppress the activation of macrophages stimulated with lipopolysaccharide (LPS). [, ] This effect is mediated by the inhibition of:
Q6: How does Pyrenocine A affect antigen presentation?
A6: Research suggests that Pyrenocine B, a closely related compound, targets EpsinR, a protein involved in endosomal trafficking. [] This interaction disrupts the presentation of endogenous MHC class II-restricted antigens, such as IL-4 inducible gene 1 (IL4I1). [] It is plausible that Pyrenocine A shares a similar mechanism, but further research is needed to confirm this.
Q7: What is known about the biosynthesis of Pyrenocine A?
A7: Studies using radiolabeled precursors have demonstrated that Pyrenocine A is biosynthesized from acetate units via a polyketide pathway. [] The pathway involves the incorporation of methyl groups from methyl[(14)C]methionine. [] Pyrenocine A can be further converted to Pyrenocine B in the fungal cells. []
Q8: Have any synthetic routes been developed for Pyrenocine A?
A8: Yes, several total syntheses of Pyrenocine A and its analogues have been reported in the literature. [, , ] These synthetic approaches provide access to Pyrenocine A and its derivatives for further biological evaluation.
Q9: What are the potential applications of Pyrenocine A?
A9: The diverse biological activities of Pyrenocine A make it a promising candidate for various applications:
- Agriculture: Its phytotoxic and antifungal properties could be exploited for developing bio-herbicides or bio-fungicides. [, ]
- Medicine: Its anti-inflammatory, antiplasmodial, and cytotoxic activities warrant further investigation for potential applications in treating inflammatory diseases, malaria, and cancer. [, , , ]
- Immunology: Its ability to modulate antigen presentation suggests potential applications in developing immunomodulatory drugs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


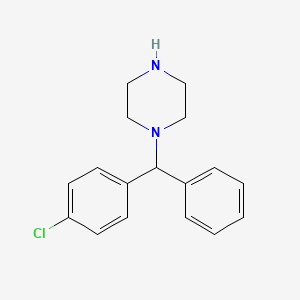

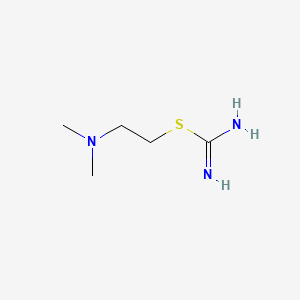




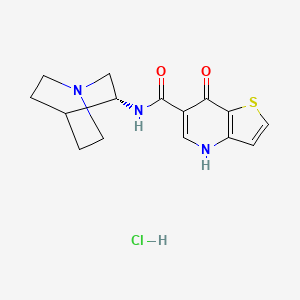



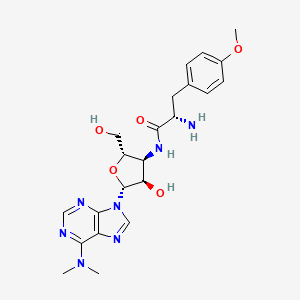

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-9h-benzo[a]xanthen-9-one](/img/structure/B1679877.png)
